Lumazine

Catalog No.
S571734
CAS No.
487-21-8
M.F
C6H4N4O2
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lumazine

CAS Number

487-21-8

Product Name

Lumazine

IUPAC Name

1H-pteridine-2,4-dione

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12)

InChI Key

UYEUUXMDVNYCAM-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2

Solubility

0.01 M

Synonyms

Lumazine; 2,4-Pteridinediol; 2,4-Dihydroxypteridine

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2

Lumazine is a bicyclic compound known chemically as 2,4-dihydroxypteridine, with the molecular formula C6H4N4O2. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and is produced by various organisms, including plants, fungi, and bacteria. Lumazine plays a significant role in cellular processes due to its involvement in the synthesis of flavins, which are essential for numerous biological functions such as electron transport and redox reactions .

Lumazine's mechanism of action varies depending on its role in different biological processes. In the riboflavin synthesis pathway mentioned earlier, lumazine acts as a donor molecule, providing a building block for riboflavin formation []. Scientists are actively investigating lumazine's interaction with other enzymes and its potential functions in various biological systems [].

Precursor to Riboflavin (Vitamin B2)

Lumazine serves as a critical intermediate in the biosynthesis of riboflavin, also known as vitamin B2. This essential vitamin plays a vital role in cellular energy production, metabolism, and cell growth. By studying the enzymes involved in the lumazine to riboflavin conversion pathway, researchers can gain insights into vitamin B2 deficiency and develop strategies to address it.

Understanding Bacterial Physiology

Lumazine levels and activity in bacteria can offer valuable information about their metabolic state and viability. Researchers use techniques like luciferase assays to measure lumazine levels, which can be indicative of bacterial growth and activity. This information can be crucial in various fields, including developing new antibiotics, studying the spread of infectious diseases, and assessing the effectiveness of sterilization procedures.

Investigating Metabolic Disorders

Lumazine deficiency syndromes are rare genetic disorders characterized by mutations in the genes responsible for lumazine or riboflavin biosynthesis. Studying these disorders helps researchers understand the intricate workings of the riboflavin pathway and its impact on human health. This knowledge can also pave the way for developing novel diagnostic and therapeutic strategies for these rare diseases.

Exploring Potential Therapeutic Applications

Recent research suggests that lumazine itself might possess therapeutic potential. Studies show that lumazine supplementation may offer benefits in specific conditions like Parkinson's disease and certain types of cancer. However, further research is necessary to fully understand the therapeutic efficacy and safety of lumazine in these contexts.

Lumazine is primarily involved in the enzymatic reaction catalyzed by lumazine synthase. This enzyme facilitates the transformation of 1-deoxy-L-glycero-tetrulose 4-phosphate and 5-amino-6-(D-ribitylamino)uracil into 6,7-dimethyl-8-(D-ribityl)lumazine, releasing water and phosphate as byproducts. The reaction can be summarized as follows:

1 deoxy L glycero tetrulose 4 phosphate+5 amino 6 D ribitylamino uracil6 7 dimethyl 8 D ribityl lumazine+2H2O+phosphate\text{1 deoxy L glycero tetrulose 4 phosphate}+\text{5 amino 6 D ribitylamino uracil}\rightleftharpoons \text{6 7 dimethyl 8 D ribityl lumazine}+2\text{H}_2\text{O}+\text{phosphate}

This reaction is crucial for the biosynthesis of riboflavin, linking lumazine to broader metabolic pathways .

Lumazine exhibits various biological activities due to its role in riboflavin synthesis. Riboflavin itself is vital for cellular respiration and energy production, acting as a precursor to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors in numerous enzymatic reactions. Furthermore, lumazine derivatives have been studied for their potential antioxidant properties and ability to modulate enzymatic activities within cells .

Lumazine can be synthesized through several methods, including:

  • Enzymatic Synthesis: Utilizing lumazine synthase from various organisms to catalyze the conversion of specific substrates into lumazine.
  • Chemical Synthesis: Laboratory methods often involve the condensation of appropriate pteridine derivatives or utilizing multi-step organic synthesis techniques to construct the lumazine structure.
  • Biotechnological Approaches: Genetic engineering techniques can enhance the production of lumazine in microbial systems, optimizing yield through metabolic pathway manipulation .

Lumazine has several applications across different fields:

  • Biotechnology: Used in studies related to riboflavin production and metabolic engineering.
  • Pharmaceuticals: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with other biomolecules.
  • Research: Serves as a model compound in studies involving enzyme kinetics and biochemical pathways related to flavin metabolism .

Research has shown that lumazine interacts with various enzymes and proteins involved in metabolic pathways. Notably, it has been studied for its interactions with xanthine oxidase, where it exhibits biphasic behavior affecting substrate fluorescence. This interaction highlights lumazine's role in modulating enzymatic activity and its potential implications in metabolic regulation .

Several compounds share structural similarities with lumazine, including:

  • Isoalloxazine: A derivative of flavins that plays a role in electron transfer reactions.
  • Deazalumazines: Compounds similar to lumazine but lacking certain nitrogen atoms, affecting their biological activity.
  • Riboflavin: The final product of the biosynthetic pathway involving lumazine; it has broader biological implications due to its cofactor roles.

Comparison Table

CompoundStructure TypeBiological RoleUniqueness
LumazineBicyclic pteridineIntermediate in riboflavin synthesisDirect precursor to riboflavin
IsoalloxazineFlavin derivativeElectron transferInvolved in redox reactions
DeazalumazinesModified pteridineVaries based on specific derivativesLacks nitrogen affecting activity
RiboflavinFlavinEssential cofactorEnd product with broader functions

Lumazine's unique position as a precursor in riboflavin synthesis distinguishes it from these similar compounds, making it a critical component of cellular metabolism and an interesting subject for biochemical research .

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.03342538 g/mol

Monoisotopic Mass

164.03342538 g/mol

Heavy Atom Count

12

Melting Point

348.5 °C

UNII

260MF9U4WC

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

487-21-8

Wikipedia

Lumazine

General Manufacturing Information

2,4(1H,3H)-Pteridinedione: INACTIVE

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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